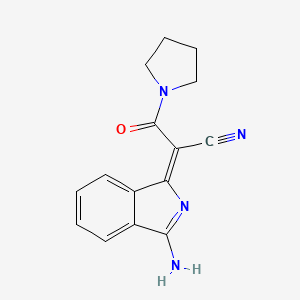

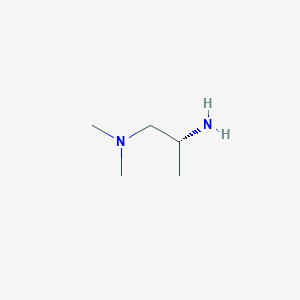

(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide and Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide have similar structures. These compounds are used in the chemical industry .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Without specific information on the requested compound, it’s difficult to predict its chemical reactions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have explored the use of similar structures for the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. For example, acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride led to the formation of compounds used in the synthesis of γ-aminopropylpyrazoles and pyrimidines, showcasing the potential of such compounds in creating biologically active heterocycles (Shvidenko et al., 2010).

Combinatorial Chemistry Applications

The compound's structure is amenable to combinatorial chemistry techniques, as evidenced by the solution phase synthesis of a spiro[pyrrolidine-2,3′-oxindole] library via a three-component 1,3-dipolar cycloaddition reaction. This process enabled the rapid generation of a vast library of spiro[pyrrolidine-2,3′-oxindoles], underlining the compound's utility in high-throughput synthesis of complex molecules for screening purposes (Fokas et al., 1998).

Organocatalysis

The compound and its derivatives serve as key intermediates in organocatalytic reactions. For instance, an organocatalytic asymmetric 1,3-dipolar cycloaddition of 3-amino oxindole-based azomethine ylides and α,β-enones has been developed, delivering spiro[pyrrolidine-2,3'-oxindole] products in high yields with excellent regio- and enantioselectivities. This underscores the role of such compounds in facilitating enantioselective synthesis, a critical aspect of developing new pharmaceuticals (Zhu et al., 2017).

Photophysical Studies

Compounds with similar structures have been employed in photophysical studies, particularly in the synthesis of functionalized endo′-selective spiro[pyrrolidin-2,3′-oxindoles] via regioselective 1,3-dipolar cycloaddition reactions. These studies are essential for understanding the electronic properties of novel organic compounds, which can have implications for their use in materials science, including organic semiconductors and light-emitting diodes (Sun et al., 2014).

Antimicrobial Activity

Moreover, derivatives of pyrrolidin-3-cyanopyridines, which share a structural resemblance, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential therapeutic applications of these compounds beyond their initial synthetic utility, opening avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile involves the condensation of 3-aminoisoindole with pyrrolidine-3-one followed by the addition of a cyano group to the resulting product.", "Starting Materials": [ "3-aminoisoindole", "pyrrolidine-3-one", "sodium hydride", "acetonitrile", "ethyl acetate", "triethylamine", "acetic anhydride", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of pyrrolidine-3-one with sodium hydride in acetonitrile to form the enolate.", "Step 2: Addition of 3-aminoisoindole to the enolate and stirring at room temperature to form the imine.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to form the acetylated product.", "Step 4: Addition of sodium cyanide to the reaction mixture to form the cyano group.", "Step 5: Workup and purification of the product using ethyl acetate." ] } | |

Numéro CAS |

790270-79-0 |

Formule moléculaire |

C15H14N4O |

Poids moléculaire |

266.30 g/mol |

Nom IUPAC |

2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile |

InChI |

InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18) |

Clé InChI |

URYBUGFEPNGKRC-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

SMILES canonique |

C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)

![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)